Chromium(2+);difluoride

Description

Contextualization within Inorganic Fluoride (B91410) Chemistry

Chromium(II) difluoride holds a distinct position within the broader class of inorganic metal fluorides. mdpi.commaterialsfutures.orgamericanelements.com Like many other difluorides, CrF₂ adopts a rutile-type crystal structure, which is characterized by an octahedral molecular geometry around the central chromium(II) ion and a trigonal geometry at the fluoride ions. wikipedia.org A notable feature of its structure is the Jahn-Teller effect, a distortion resulting from the d⁴ electron configuration of the Cr(II) ion. This leads to two longer Cr-F bonds (2.43 Å) and four shorter ones (2.00 Å). wikipedia.org

Its chemical behavior is also characteristic of a chromous compound. For instance, like other such compounds, chromium(II) difluoride is oxidized to chromium(III) oxide when exposed to air. wikipedia.org The compound's ability to participate in oxidation-reduction reactions makes it a subject of interest. It is considered a water-insoluble source of chromium suitable for oxygen-sensitive applications, such as in certain metal production processes. americanelements.com Furthermore, it can serve as a precursor in the synthesis of other chromium compounds, including chromium(III) fluoride.

Historical Trajectories of Chromium(II) Difluoride Research

The investigation of chromium(II) difluoride and related compounds has a history rooted in the mid-20th century. A foundational aspect of its research has been its synthesis. The most common method involves the reaction of anhydrous hydrogen fluoride with anhydrous chromium(II) chloride. wikipedia.org

| Synthesis Reaction | Conditions |

| CrCl₂ + 2 HF → CrF₂ + 2 HCl | The reaction proceeds at room temperature but is often heated to 100-200 °C to ensure completion. wikipedia.org |

| 2 CrF₃ + H₂ → 2 CrF₂ + 2 HF | This reduction method requires temperatures between 500–700°C. |

Early scientific literature highlights the focus on understanding its fundamental properties. For example, a 1957 paper by K. H. Jack and R. Maitland described the crystal structures of both chromous and chromic fluorides. wikipedia.org Further research in the early 1960s explored more complex characteristics. A 1962 study published in the Journal of the Chemical Society A investigated the magnetic properties of chromium(II) double fluorides, such as KCrF₃, noting its high-spin nature. rsc.org In the same year, research on the phase equilibria within the chromium(II) fluoride-chromium(III) fluoride system was published in Inorganic Chemistry, indicating a growing interest in the material's phase behavior. acs.org

Methodological Advancements Driving Contemporary Chromium(II) Difluoride Studies

Modern research into chromium(II) difluoride and other metal fluorides is propelled by significant technological and methodological advancements. noahchemicals.com In recent years, the focus has expanded to its electrochemical properties, particularly in molten salt systems. Studies have employed techniques like cyclic voltammetry and linear sweep voltammetry to investigate the behavior of Cr²⁺ ions in molten lithium and beryllium fluoride mixtures, which is relevant for advanced nuclear reactor designs. researchgate.net These electrochemical methods have established that chromium ions are reduced in a two-electron reaction under these conditions. researchgate.net

Furthermore, the field of computational chemistry has introduced powerful new tools for studying metal-fluoride complexes. nih.gov Ab initio molecular dynamics simulations are now used to accurately predict ¹⁹F NMR (Nuclear Magnetic Resonance) chemical shifts. nih.gov This is crucial because the sensitivity of ¹⁹F NMR to the chemical environment can make spectra difficult to interpret without theoretical calculations. nih.gov These computational approaches allow for a deeper understanding of the dynamic conformational flexibility and solvation effects of these complexes. nih.gov

In the broader context of metal fluorides, advances in nanotechnology are enabling the development of nanocomposites for various applications, including as cathode materials in lithium-ion batteries. mdpi.commaterialsfutures.org While much of this research focuses on other metal fluorides like those of iron, copper, and bismuth, the methodologies involving the creation of nanocomposites to improve properties like electrical conductivity are applicable to the study of chromium(II) difluoride as well. mdpi.com

Properties

IUPAC Name |

chromium(2+);difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFYGEKNFJULJY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

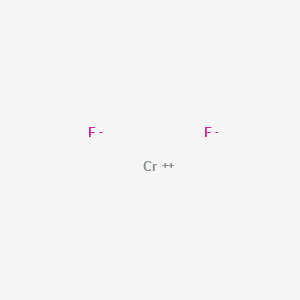

[F-].[F-].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.993 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-10-2 | |

| Record name | Chromium fluoride (CrF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHROMOUS FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XZY98IXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chromium Ii Difluoride

Direct Synthesis Routes and Reaction Conditions

Direct synthesis offers a straightforward approach to producing Chromium(II) Difluoride, primarily through high-temperature solid-state reactions and solution-phase techniques.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a common method for synthesizing inorganic materials. For Chromium(II) Difluoride, this can be achieved by reacting Chromium(III) Fluoride (B91410) with chromium metal. This method relies on the high-temperature reduction of the higher-valent chromium species by the elemental metal to form the desired Cr(II) state. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the chromium species.

The mixture is heated in a ceramic tubular furnace under an argon atmosphere for an extended period to ensure complete reaction and homogenization. This process has been used to produce dark green Chromium(II) Difluoride powder with a reported mass yield of approximately 74%. tudelft.nl The mass loss can be attributed to material dispersion during grinding and the formation of volatile chromium species at high temperatures. tudelft.nl

| Parameter | Value | Reference |

| Reactants | Chromium(III) Fluoride (CrF₃), Chromium (Cr) metal | tudelft.nl |

| Temperature | 1053 K (780 °C) | tudelft.nl |

| Duration | 60 hours (with intermediate grinding) | tudelft.nl |

| Atmosphere | Argon | tudelft.nl |

| Product | Dark green CrF₂ powder | tudelft.nl |

| Yield | ~74% | tudelft.nl |

Solution-Phase Precipitation Techniques

Solution-phase methods can offer better control over product purity and morphology. A notable technique involves the precipitation of an intermediate compound, Ammonium Chromium(II) Fluoride (NH₄CrF₃), which is then thermally decomposed to yield Chromium(II) Difluoride. tudelft.nl

This process begins with the synthesis of a Chromium(II) precursor, such as dichromium(II) tetraacetate, which is dissolved in deoxygenated water. A separate solution of ammonia (B1221849) and hydrofluoric acid is prepared, heated, and then rapidly added to the chromium acetate (B1210297) solution. This results in the immediate precipitation of a light blue solid, identified as NH₄CrF₃. tudelft.nl The precipitate is then isolated, washed, and dried under vacuum. tudelft.nl This intermediate is stable in air, but is typically handled under an inert atmosphere to maintain purity. tudelft.nl

| Step | Reagents & Conditions | Observations | Reference |

| 1. Precursor Solution | Anhydrous dichromium(II) tetraacetate, deoxygenated distilled water, polycarbonate vial, argon atmosphere | - | tudelft.nl |

| 2. Precipitating Agent | Ammonia, hydrofluoric acid, deoxygenated distilled water, heated to 323 K (50 °C) | - | tudelft.nl |

| 3. Precipitation | Rapid injection of precipitating agent into precursor solution with intensive stirring | A light blue precipitate (NH₄CrF₃) forms in seconds | tudelft.nl |

| 4. Isolation | Decanting with water/methanol, then pure methanol; vacuum filtration | Pale blue powder product | tudelft.nl |

Indirect Synthesis Pathways and Precursor Chemistry

Indirect routes leverage the chemical conversion of stable chromium precursors into Chromium(II) Difluoride. These methods often involve reduction of higher-valent chromium fluorides or fluorination of other chromium compounds.

Reduction of Higher Chromium Fluorides

A key indirect pathway is the reduction of Chromium(III) Fluoride (CrF₃). As described in the high-temperature solid-state reaction (Section 2.1.1), pure CrF₃ can be reduced by chromium metal. tudelft.nl This synthesis is effectively a comproportionation reaction where Cr(III) and Cr(0) react to form Cr(II). The process requires high temperatures and an inert atmosphere to drive the reaction to completion and prevent the formation of oxides. tudelft.nl

Anhydrous Fluorination of Chromium Precursors

One of the most established methods for preparing Chromium(II) Difluoride is through the reaction of anhydrous Chromium(II) Chloride (CrCl₂) with anhydrous hydrogen fluoride (HF). wikipedia.org This gas-solid reaction is a halogen exchange process where the chloride ligands are replaced by fluoride ligands.

The reaction proceeds at room temperature but is often heated to ensure the reaction goes to completion. wikipedia.org This method is effective for producing high-purity Chromium(II) Difluoride, as the byproduct, hydrogen chloride (HCl), is a gas and can be easily removed from the system. wikipedia.org

| Parameter | Value/Condition | Reference |

| Reactants | Anhydrous Chromium(II) Chloride (CrCl₂), Anhydrous Hydrogen Fluoride (HF) | wikipedia.org |

| Temperature | Room temperature to 100-200 °C | wikipedia.org |

| Reaction Type | Gas-solid halogen exchange | wikipedia.org |

| Byproduct | Hydrogen Chloride (HCl) gas | wikipedia.org |

Novel Synthetic Strategies for Enhanced Purity and Morphology

Achieving high purity and controlling the physical form (morphology) of the final product are critical for many material applications. A novel strategy for synthesizing pure Chromium(II) Difluoride involves the thermal decomposition of a solution-precipitated precursor, Ammonium Chromium(II) Fluoride (NH₄CrF₃). tudelft.nl

This method, which begins with the solution-phase precipitation described in Section 2.1.2, offers a pathway to a high-purity final product. The intermediate NH₄CrF₃ powder is placed in an alumina (B75360) boat as a thin layer and heated in a furnace under an argon atmosphere. The thermolysis is carried out at 873 K (600 °C) for one hour. tudelft.nl This decomposition process yields a pale green powder of Chromium(II) Difluoride. tudelft.nl By using a solution-derived precursor, this method allows for greater control over stoichiometry and purity compared to direct solid-state reactions, which can be sensitive to grinding and homogenization. tudelft.nl

| Parameter | Value | Reference |

| Precursor | Ammonium Chromium(II) Fluoride (NH₄CrF₃) | tudelft.nl |

| Temperature | 873 K (600 °C) | tudelft.nl |

| Duration | 1 hour | tudelft.nl |

| Atmosphere | Argon | tudelft.nl |

| Product | Pale green CrF₂ powder | tudelft.nl |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal synthesis are widely utilized methods for producing crystalline materials from solutions at elevated temperatures and pressures. Hydrothermal synthesis employs water as the solvent, whereas solvothermal synthesis uses organic solvents. These techniques allow for precise control over particle size, morphology, and crystallinity by varying parameters such as temperature, pressure, reaction time, and solvent type.

While these methods have been successfully applied to synthesize various complex fluorides and chromium oxides, specific, detailed research findings on the synthesis of Chromium(II) difluoride using these approaches are not prevalent in the reviewed literature. ias.ac.innih.gov For instance, hydrothermal synthesis has been used to produce chromium dioxide (CrO₂) from precursors like CrO₃ under high-pressure conditions (250-1200 bars) and temperatures ranging from 300-500°C. ias.ac.in Similarly, complex oxyfluorides have been synthesized via controllable solvothermal routes. nih.gov

The general mechanism in these processes involves the dissolution of precursors in the solvent under heat and pressure, followed by nucleation and crystal growth. ias.ac.in The application of this methodology to CrF₂ could theoretically offer a route to novel morphologies or nanomaterials, representing an area for potential future investigation.

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a process used to produce high-purity, high-performance solid materials, typically in the form of thin films. mdpi.com The process involves the introduction of precursor gases into a reaction chamber, which then decompose and react on a heated substrate to form the desired deposit. mdpi.com

The application of CVD for the direct synthesis of Chromium(II) difluoride films is not described in the available scientific literature. However, CVD has been successfully employed to grow thin films of other chromium oxides, most notably chromium dioxide (CrO₂), which is of interest for its use in magnetic storage. arxiv.org In a typical process for CrO₂ film growth, a volatile precursor such as chromium trioxide (CrO₃) is vaporized and transported by a carrier gas (e.g., oxygen/argon) into the reaction zone where it decomposes on a heated substrate. arxiv.org

The table below summarizes typical conditions used in the CVD of the related compound, chromium dioxide, illustrating the parameters that would need to be developed for a hypothetical CrF₂ CVD process.

| Parameter | Value | Reference |

| Precursor | Chromium Trioxide (CrO₃) | arxiv.org |

| Substrate | Al₂O₃(0001) | arxiv.org |

| Precursor Temperature | 260 °C | arxiv.org |

| Substrate Temperature | 330 °C to 410 °C | arxiv.org |

| Carrier Gas | Oxygen (O₂) | arxiv.org |

| Pressure | Atmospheric | arxiv.org |

This interactive table outlines the conditions for the chemical vapor deposition of Chromium Dioxide, as a proxy for understanding the technique.

Mechanistic Studies of Chromium(II) Difluoride Formation

The most established and widely reported method for synthesizing Chromium(II) difluoride is not a solution-based or deposition technique but a gas-solid phase reaction. This process involves passing anhydrous hydrogen fluoride (HF) gas over anhydrous chromium(II) chloride (CrCl₂). wikipedia.org

The reaction is: CrCl₂ (s) + 2HF (g) → CrF₂ (s) + 2HCl (g)

This reaction proceeds at room temperature but is often heated to 100-200 °C to ensure the reaction goes to completion. wikipedia.org The mechanism is understood as a direct fluorination and displacement reaction. Gaseous HF molecules adsorb onto the surface of the solid CrCl₂. The highly electronegative fluorine atoms then displace the chloride ions in the crystal lattice, forming the more thermodynamically stable Chromium(II) difluoride. Gaseous hydrogen chloride (HCl) is released as a byproduct.

A crucial aspect of the formation of the CrF₂ crystal structure is the influence of the chromium(II) ion's electron configuration. Cr²⁺ has a d⁴ electron configuration, which, in an octahedral coordination environment, leads to a Jahn-Teller distortion. wikipedia.org This effect results in a distorted crystal structure. CrF₂ adopts a monoclinic, distorted rutile-like structure where the Cr²⁺ ion is bonded to six fluoride ions. wikipedia.orgmaterialsproject.org However, these bonds are not of equal length; two of the Cr-F bonds are significantly longer than the other four. wikipedia.org This structural distortion is a direct electronic consequence of the Cr(II) center and is a key feature of the compound's formation.

The table below details the structural parameters of the resulting Chromium(II) difluoride crystal.

| Structural Parameter | Description | Value | Reference |

| Crystal System | Monoclinic | wikipedia.orgmaterialsproject.org | |

| Space Group | P2₁/c | materialsproject.org | |

| Coordination Geometry (Cr²⁺) | Distorted Octahedral (CrF₆) | wikipedia.org | |

| Short Cr-F Bond Distances | Four short bonds | ~2.00 Å | wikipedia.org |

| Long Cr-F Bond Distances | Two long bonds | ~2.43 Å | wikipedia.org |

This interactive table presents the key structural characteristics of Chromium(II) difluoride that arise from its formation mechanism and electronic structure.

Advanced Structural Characterization and Elucidation of Chromium Ii Difluoride

Crystalline Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers the most precise method for determining a compound's crystal structure. For Chromium(II) difluoride, these studies have established that it crystallizes in the monoclinic system, belonging to the P2₁/c space group. materialsproject.orgwikipedia.org This structure is a distorted version of the rutile (TiO₂) lattice type. materialsproject.org

The key feature revealed by SC-XRD is the significant distortion of the coordination octahedron around the Chromium(II) ion. This distortion is a direct consequence of the Jahn-Teller effect, which is expected for a d⁴ high-spin ion like Cr²⁺ in an octahedral environment. wikipedia.org The result is an elongated octahedron with two long Cr-F bonds and four shorter Cr-F bonds. Specific studies have identified the long bonds at approximately 2.43 Å and the shorter bonds near 2.00 Å. wikipedia.org

Detailed crystallographic parameters obtained from computational models based on experimental data are summarized in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| a | 3.56 Å |

| b | 4.66 Å |

| c | 5.54 Å |

| α | 90° |

| β | 122.07° |

| γ | 90° |

| Unit Cell Volume | 77.88 ų |

Data sourced from the Materials Project, based on crystallographic information files. materialsproject.org

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystal structure and assess the phase purity of a bulk sample. In this method, a powdered sample is irradiated with X-rays, and the resulting diffraction pattern of concentric rings is recorded. This pattern serves as a fingerprint for the crystalline phase.

For Chromium(II) difluoride, the experimental PXRD pattern can be compared against a pattern calculated from the known single-crystal structure data. Online databases provide simulated XRD patterns for CrF₂ based on its established monoclinic P2₁/c structure. materialsproject.org This allows researchers to rapidly identify the compound and check for the presence of impurities, such as chromium oxides or other fluoride (B91410) phases, which would appear as additional peaks in the diffraction pattern. ucl.ac.uk Rietveld refinement of high-quality powder diffraction data can further be used to refine the lattice parameters and atomic positions for a specific bulk sample.

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly effective for accurately locating light atoms like fluorine in the presence of heavier atoms like chromium. Furthermore, neutrons possess a magnetic moment, allowing them to interact with unpaired electrons in magnetic materials.

Neutron diffraction studies have been crucial in understanding the structure of CrF₂. These studies have confirmed the distorted rutile crystal structure. More significantly, they have revealed the magnetic structure of Chromium(II) difluoride at low temperatures. Below a Néel temperature of 53 K, CrF₂ transitions from a paramagnetic to an antiferromagnetic state. The neutron diffraction data indicate that the magnetic moments of the Cr²⁺ ions on the corner sites of the unit cell are aligned antiparallel to the moments of the Cr²⁺ ions at the body-center positions. The data also suggest that the magnetic axes are directed parallel to the long Cr-F bonds of the Jahn-Teller distorted octahedra.

Local Atomic Environments and Coordination Geometry

Spectroscopic techniques that probe the absorption of high-energy radiation provide detailed information about the local environment of specific atoms, including coordination numbers, bond distances, and oxidation states.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique for investigating the local atomic structure of materials, regardless of their crystallinity. researchgate.netnih.gov The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral), and Extended X-ray Absorption Fine Structure (EXAFS), which gives information about the number, type, and distance of neighboring atoms. researchgate.netlibretexts.org

Although specific, detailed experimental XAFS studies on Chromium(II) difluoride are not widely reported in the literature, the technique is well-suited to analyze its structure. A hypothetical XAFS study at the chromium K-edge would be expected to yield the following insights:

XANES: The position and features of the absorption edge would confirm the +2 oxidation state of chromium. The pre-edge features would be characteristic of a distorted octahedral coordination environment.

EXAFS: Analysis of the EXAFS oscillations would allow for the direct determination of the Cr-F bond distances. This would provide an independent measurement of the two distinct bond lengths (four short and two long) resulting from the Jahn-Teller distortion, corroborating the findings from diffraction methods.

The table below outlines the type of information that could be extracted from an EXAFS analysis of CrF₂.

| Parameter | Expected Finding for CrF₂ |

|---|---|

| First Coordination Shell Atom | Fluorine (F) |

| Coordination Number (N) | ~6 |

| Interatomic Distances (R) | Two distinct distances: R₁ ≈ 2.00 Å and R₂ ≈ 2.43 Å |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in the Cr-F bond lengths. |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment, bonding, and connectivity. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it an excellent candidate for NMR studies.

However, the application of solid-state NMR to Chromium(II) difluoride presents significant challenges. The Cr²⁺ ion is paramagnetic due to its four unpaired d-electrons. The strong magnetic moments of these electrons would create large local magnetic fields, leading to extreme broadening of any NMR signals from nearby ¹⁹F nuclei. This paramagnetic broadening would likely render the signals undetectable or, at best, extremely difficult to interpret with high resolution.

Were it possible to overcome these challenges, ¹⁹F solid-state NMR could theoretically distinguish between the fluorine atoms involved in the short Cr-F bonds and those involved in the long Cr-F bonds, as they would exist in slightly different electronic environments. This would provide further confirmation of the structural model derived from diffraction techniques. However, due to the strong paramagnetic interference, there is a notable absence of such studies in the scientific literature.

Polymorphism and Phase Transitions

The crystal structure of a solid material is not always static; it can change in response to variations in pressure and temperature. This phenomenon, known as polymorphism, involves the existence of a substance in two or more crystal structures. The transition from one polymorphic form to another is a phase transition. The study of these transitions in Chromium(II) difluoride is crucial for understanding its fundamental properties and potential applications under diverse conditions.

The investigation of materials under high pressure is a critical area of solid-state chemistry and physics, as elevated pressures can induce profound changes in crystal structures, leading to the formation of new, denser polymorphs with novel properties.

Currently, there is a notable lack of specific experimental or ab initio computational studies in the available scientific literature detailing the high-pressure structural transformations of Chromium(II) difluoride. While the behavior of other transition metal difluorides under pressure has been investigated, providing some basis for analogy, direct data for CrF₂ remains unpublished.

Generally, for rutile-type difluorides, pressure can lead to phase transitions to more closely packed structures. For instance, some difluorides are known to transform to structures like the α-PbO₂-type or other high-density polymorphs. Such transitions are driven by the thermodynamic imperative to reduce the volume of the crystal lattice under compression. The specific pressures at which these transitions occur and the resulting crystal structures are highly dependent on the electronic configuration and ionic radius of the metal cation. In the case of CrF₂, the d⁴ electronic configuration of the Cr²⁺ ion and the associated Jahn-Teller distortion would likely play a significant role in its high-pressure behavior, potentially leading to a unique phase diagram compared to other difluorides. However, without dedicated high-pressure diffraction studies on CrF₂, any proposed transformation pathway remains speculative.

Table 1: Postulated High-Pressure Behavior of Chromium(II) Difluoride (Based on Analogous Compounds)

| Property | Description |

|---|---|

| Expected Behavior | Transition to a denser crystal structure to minimize volume under compression. |

| Potential High-Pressure Polymorphs | Could potentially adopt structures observed in other difluorides under pressure, such as α-PbO₂-type or distorted fluorite-type structures. |

| Influencing Factors | The Jahn-Teller effect, stemming from the d⁴ electronic configuration of Cr²⁺, is expected to be a critical factor in the nature and pressure of any phase transition. |

This table is based on general principles of high-pressure crystallography and observations for analogous compounds, not on direct experimental or computational data for CrF₂.

The crystal structure of Chromium(II) difluoride exhibits notable changes as a function of temperature. These alterations are primarily related to the inherent Jahn-Teller distortion of its monoclinic, rutile-type structure. The Jahn-Teller effect in CrF₂ arises from the electronic configuration of the Cr²⁺ ion (a d⁴ ion in an octahedral coordination environment), which leads to a distortion of the CrF₆ octahedra to achieve a lower energy state. This results in two long Cr-F bonds and four shorter ones. wikipedia.org

Recent thermodynamic studies have provided detailed insights into the low-temperature behavior of CrF₂. Heat capacity measurements have identified a distinct anomaly at approximately 49 K. researchgate.nettudelft.nl This is associated with the onset of long-range antiferromagnetic ordering, a common feature in transition metal fluorides.

Neutron powder diffraction studies have revealed a clear temperature dependence of the Jahn-Teller distortion itself. It has been observed that the magnitude of this distortion increases linearly with rising temperature in the range of 2 K to 280 K. This indicates that thermal energy influences the geometry of the CrF₆ octahedra, leading to more pronounced structural distortions at higher temperatures. Below the Néel temperature (the temperature at which antiferromagnetic ordering begins), magnetoelastic effects are also observed, causing subtle changes in the lattice parameters and unit cell volume.

At elevated temperatures, CrF₂ remains stable in its monoclinic form until it reaches its melting point of 894 °C (1167 K). wikipedia.orgmdpi.com

Table 2: Temperature-Dependent Structural Properties of Chromium(II) Difluoride

| Parameter | Value/Observation | Reference(s) |

|---|---|---|

| Crystal Structure (ambient) | Monoclinic (distorted rutile-type) | wikipedia.org |

| Melting Point | 894 °C (1167 K) | wikipedia.orgmdpi.com |

| Antiferromagnetic Ordering Temperature (Néel Temperature) | ~49 K | researchgate.nettudelft.nl |

| Jahn-Teller Distortion | Present due to the d⁴ configuration of Cr²⁺. Its magnitude increases linearly with temperature (from 2 K to 280 K). |

Defect Chemistry and Non-Stoichiometry in Chromium(II) Difluoride Lattices

Defect chemistry deals with the types, concentrations, and effects of crystalline defects on the properties of a solid. Non-stoichiometry refers to a state where the elemental composition of a compound deviates from the ideal ratio predicted by its chemical formula. This is common in transition metal compounds due to the ability of the metal to exist in multiple oxidation states. brainly.comosti.gov

Specific research on the defect chemistry and non-stoichiometry of Chromium(II) difluoride is scarce. However, based on its rutile-type structure and the nature of transition metal halides, several types of point defects can be anticipated. Point defects are imperfections that occur at single atomic sites and are the most common type of defect in crystalline solids.

The most probable intrinsic point defects in a CrF₂ lattice would be:

Schottky defects: These involve vacancies of both cations (Cr²⁺) and anions (F⁻) in the stoichiometric ratio. The creation of a Schottky defect in CrF₂ would mean one vacant chromium site for every two vacant fluorine sites to maintain charge neutrality.

Frenkel defects: These occur when an ion is displaced from its normal lattice site to an interstitial site. Anion Frenkel defects (a fluorine ion moving to an interstitial position) are generally more common in rutile-type structures than cation Frenkel defects due to the smaller size of the anion.

Non-stoichiometry in CrF₂ could arise from an excess or deficiency of fluorine.

Fluorine deficiency (CrF₂₋ₓ): This would lead to the formation of fluorine vacancies. To maintain charge neutrality, a corresponding number of Cr²⁺ ions would need to be reduced to Cr⁺, or more likely, two Cr²⁺ ions would be oxidized to Cr³⁺ for every two fluorine vacancies. Given the relative stability of Cr³⁺, the latter is a more plausible charge compensation mechanism.

Fluorine excess (CrF₂₊ₓ): This would involve fluorine ions occupying interstitial positions. Charge balance would require the oxidation of Cr²⁺ to Cr³⁺.

The presence of such defects, even in small concentrations, can significantly influence the material's electronic and ionic conductivity, as well as its optical and magnetic properties. However, without specific experimental data from techniques like thermogravimetric analysis or high-resolution diffraction under controlled atmospheres, the exact nature and concentration range of these defects in Chromium(II) difluoride remain undetermined.

Table 3: Potential Defects and Non-Stoichiometry in Chromium(II) Difluoride

| Defect Type | Description | Plausible Charge Compensation Mechanism |

|---|---|---|

| Intrinsic Defects | ||

| Schottky Defect | Vacancies of Cr²⁺ and F⁻ ions in a 1:2 ratio. | Charge balance is maintained by the stoichiometry of vacancies. |

| Anion Frenkel Defect | A F⁻ ion is displaced to an interstitial site, creating a F⁻ vacancy. | Not applicable for a single defect. |

| Extrinsic Defects (Non-Stoichiometry) | ||

| Fluorine Deficiency (CrF₂₋ₓ) | Presence of F⁻ vacancies. | Oxidation of Cr²⁺ to Cr³⁺. |

This table outlines theoretically plausible defects based on the crystal structure and chemical nature of CrF₂. Specific experimental confirmation and quantification are not currently available in the literature.

Electronic Structure and Bonding Theories of Chromium Ii Difluoride

Application of Ligand Field Theory to Chromium(II) Fluoride (B91410) Systems

Ligand Field Theory (LFT) provides a foundational model for understanding the electronic properties of CrF₂. The Cr²⁺ ion is surrounded by six fluoride ions, forming distorted CrF₆ octahedra. materialsproject.org As a d⁴ ion in an octahedral field, Cr²⁺ is subject to the Jahn-Teller theorem, which predicts that a non-linear molecule in a degenerate electronic state will distort to remove the degeneracy and lower its energy. libretexts.org For a high-spin d⁴ ion with the configuration (t₂g)³(eg)¹, the degeneracy exists in the e_g orbitals, leading to a geometric distortion.

Early interpretations of the polarized crystal spectra of CrF₂ assumed an approximate D₄h symmetry, resulting from this distortion. aip.org The ground state was assigned as ⁵B₁g, and the observed electronic transitions were interpreted within this framework. aip.org However, more recent first-principles calculations have challenged this simple picture. These studies indicate that while a Jahn-Teller-type effect is crucial, the distortion is more complex than a simple elongation or compression of the CrF₆ octahedra. rsc.orgnih.govresearchgate.net Advanced calculations suggest that the complexes are compressed but also subject to an additional orthorhombic instability, which is critical for accurately explaining the compound's optical spectrum. rsc.orgnih.gov

Based on spectroscopic analysis, the following ligand field parameters for CrF₂ have been determined:

| Parameter | Value (cm⁻¹) | Description |

|---|---|---|

| Dq | 1039.4 | A measure of the crystal field splitting energy. |

| B | 895 | Racah parameter, representing inter-electronic repulsion. |

| C | 3152 | Racah parameter, representing inter-electronic repulsion. |

| Ds | -371 | Tetragonal splitting parameter. |

| Dt | 320 | Tetragonal splitting parameter. |

Molecular Orbital Theory and Covalent Character

While LFT provides a useful electrostatic model, Molecular Orbital (MO) theory offers deeper insight into the covalent nature of the Cr-F bonds. Ab initio MO calculations have been employed to study the electronic structure of CrF₆⁴⁻ clusters. aip.org A topological analysis of the charge density, using Bader's theory of "atoms in molecules," confirms a largely ionic picture of the chemical bond. aip.org However, it also reveals that covalent contributions increase in the series from Cr²⁺ to Cr⁴⁺ in fluoride lattices. aip.org

Electron correlation effects, included through methods like Averaged Coupled-Pair Functional (ACPF), show an increase in charge donation from the fluorine 2p orbitals into the chromium 3d orbitals. aip.org This indicates a degree of covalency that is not captured by simpler models. Furthermore, theoretical studies point to a hybridization between the (3z²−r²) and (x²−y²) orbitals, which is induced by the orthorhombic distortion and influences the electronic density and magnetic interactions. rsc.orgnih.gov

Band Structure Calculations for Electronic Properties

Band structure calculations, typically performed using Density Functional Theory (DFT), extend the molecular orbital concept to the solid state, providing insights into the electronic properties like the band gap. Calculations for CrF₂ performed by the Materials Project using the Vienna Ab Initio Simulation Package (VASP) with the Perdew-Burke-Ernzerhof (PBE) functional predict a very small band gap of approximately 0.01 eV. materialsproject.org Another calculation within the same project suggests an antiferromagnetic (AFM) ground state with a band gap of 0.000 eV. materialsproject.org

It is crucial to note that standard DFT functionals like the General Gradient Approximation (GGA) are known to severely underestimate the band gap in materials, sometimes by 50% or more. materialsproject.orgacs.org The small calculated values suggest that CrF₂ may be a narrow-gap insulator. The challenge in accurately modeling CrF₂ is highlighted by studies showing that certain advanced functionals, such as r²SCAN meta-GGA, can incorrectly predict a ferromagnetic ground state instead of the experimentally observed antiferromagnetic one. uspex-team.org

| Computational Method | Calculated Band Gap (eV) | Magnetic Ordering |

|---|---|---|

| DFT-PBE (GGA) | 0.01 | Ferromagnetic |

| DFT-GGA+U | 0.000 | Antiferromagnetic |

Spin State and Magnetic Exchange Interactions (Theoretical Aspects)

The Cr²⁺ ion in Chromium(II) difluoride is a high-spin d⁴ system, possessing four unpaired electrons. rsc.orgacs.org This high-spin configuration is the foundation of its magnetic properties. Experimentally, CrF₂ is known to be an antiferromagnet below its Néel temperature of approximately 49.3 K. researchgate.netaip.org Theoretical models describe a magnetic structure where the magnetic unit cell is identical to the chemical unit cell, with Cr²⁺ moments at the corners of the cell aligned oppositely to those at the center. researchgate.net

The antiferromagnetism in CrF₂ arises from an indirect magnetic exchange interaction between neighboring Cr²⁺ ions, mediated by the intervening fluoride anions. This phenomenon is known as superexchange. wikipedia.org The theoretical framework for understanding this interaction is provided by the Goodenough-Kanamori-Anderson (GKA) rules. ras.ruscholarpedia.org

These rules predict the nature of the magnetic coupling based on the orbital overlaps and electron occupancy:

Antiferromagnetic: Interaction between two half-filled orbitals is strongly antiferromagnetic. scholarpedia.org

Ferromagnetic: Interaction between a half-filled orbital and an empty orbital is ferromagnetic. scholarpedia.org

In CrF₂, the specific geometry of the Cr-F-Cr linkages and the ordering of the d-orbitals (orbital ordering), which is a consequence of the Jahn-Teller distortion, are critical. ras.ru The superexchange interaction involves the virtual transfer of an electron from a fluorine p-orbital to the d-orbitals of two adjacent chromium ions. The Pauli exclusion principle and intra-atomic exchange then dictate the preferred spin alignment. wikipedia.org The antiferromagnetic ordering observed in CrF₂ is consistent with a dominant superexchange pathway involving the overlap of half-filled d-orbitals on adjacent Cr²⁺ centers via the F⁻ p-orbitals. ras.ruscholarpedia.org

Magnetocrystalline anisotropy refers to the dependence of a material's magnetic properties on its crystallographic orientation. In CrF₂, this is intrinsically linked to its distorted crystal structure. Theoretical studies have investigated the coupling between the crystal lattice and the magnetic order, known as magnetoelastic effects. researchgate.netnih.gov Neutron powder diffraction studies have shown that below the Néel temperature, the lattice parameters and unit cell volume exhibit anomalies, demonstrating a coupling between the lattice strain and the square of the antiferromagnetic order parameter. researchgate.netnih.gov This magnetostriction is a direct consequence of the magnetocrystalline anisotropy.

Theoretical Predictions of Optical Transitions and Spectroscopic Signatures

Theoretical calculations have been instrumental in interpreting the complex optical absorption spectrum of CrF₂. First-principles calculations based on the compound's monoclinic P2₁/c structure have been able to reasonably reproduce the experimental values of spin-allowed d-d transitions. rsc.orgnih.gov

One of the key successes of these theoretical models has been to explain the high experimental value of the lowest d-d transition energy (E₁), observed at 1.23 eV. rsc.orgnih.govresearchgate.net Simple models based on an idealized Jahn-Teller distortion fail to predict this high value. Advanced calculations show that the complex structural distortion, including orthorhombic instabilities, is essential to reproduce this energy. rsc.orgresearchgate.net These calculations also predict an accidental degeneracy involving the yz and xy d-orbitals in the final crystal structure. rsc.orgnih.gov

Older interpretations, based on LFT for a D₄h symmetry, assigned several observed spectral features to specific electronic transitions from the ⁵B₁g ground state to various excited quintet and triplet levels. aip.org

| Transition Type | Experimental Energy (cm⁻¹) | Theoretical Assignment (D₄h approx.) |

|---|---|---|

| Magnetic Dipole | 10,394 | ⁵B₁g → ⁵A₁g |

| Magnetic Dipole | 16,986 | ⁵B₁g → ³E_g |

| Magnetic Dipole | 18,122 | ⁵B₁g → ³A₂g |

| Magnetic Dipole | 20,270 | ⁵B₁g → ³E_g |

| d-d Transition (lowest energy) | ~9,920 (1.23 eV) | ⁵B₁g → ⁵B₂g |

Spectroscopic Investigations of Chromium Ii Difluoride

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of transition metal compounds, offering a window into the d-orbital splitting and the nature of metal-ligand interactions.

UV-Vis-NIR Spectroscopy for d-d Transitions

The electronic absorption spectrum of single-crystal chromium(II) difluoride has been extensively studied, revealing characteristic d-d transitions. The Cr²⁺ ion in CrF₂ is in a d⁴ configuration, and its environment is a distorted octahedron, leading to a complex series of electronic transitions.

Early studies identified the lowest d-d transition energy for CrF₂ to be approximately 1.23 eV. rsc.orgdoi.org More detailed investigations using polarized absorption spectra of single-crystal CrF₂ in the range of 6000 to 38,000 cm⁻¹ have provided a more complete picture of its electronic structure. These studies identified four narrow lines that are characteristic of magnetic dipole transitions. The positions of these observed transitions at low temperatures are summarized in the table below.

| Transition | Energy (cm⁻¹) |

| 1 | 10,394 |

| 2 | 16,986 |

| 3 | 18,122 |

| 4 | 20,270 |

These transitions have been interpreted in the context of a Cr²⁺ ion in a site of approximate D₄h symmetry. The spectral data has been used to derive the following ligand field parameters for CrF₂:

B (Racah parameter): 895 cm⁻¹

C (Racah parameter): 3152 cm⁻¹

Dq (Crystal field splitting parameter): 1039.4 cm⁻¹

Ds (Tetragonal distortion parameter): -371 cm⁻¹

Dt (Tetragonal distortion parameter): 320 cm⁻¹

These parameters provide a quantitative measure of the electronic interactions within the CrF₂ crystal lattice. The transparency of CrF₂ in the spectral region between 1323 and 5000 cm⁻¹ has also been noted.

Luminescence Studies and Quenching Mechanisms

Luminescence spectroscopy, including fluorescence and phosphorescence, probes the emission of light from a substance after the absorption of electromagnetic radiation. For transition metal compounds like chromium(II) difluoride, luminescence studies can provide information about the excited electronic states, including their lifetimes and decay pathways.

Quenching mechanisms refer to processes that decrease the intensity of luminescence. These can include non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light, and energy transfer to other species. Common quenching mechanisms include collisional quenching, Förster resonance energy transfer (FRET), and Dexter electron transfer.

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational energy levels of molecules and crystal lattices. The frequencies of these vibrations are characteristic of the bond strengths and molecular geometry.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In the solid state, these vibrations correspond to the collective motions of the atoms in the crystal lattice, known as phonons.

For chromium(II) difluoride, which has a distorted rutile crystal structure, one would expect to observe IR-active modes corresponding to the stretching and bending of the Cr-F bonds. Far-infrared spectroscopy would be particularly useful for observing the low-frequency lattice vibrations. However, a review of the scientific literature did not yield specific experimental IR spectra with assigned vibrational modes for solid CrF₂. Studies on other chromium fluoride (B91410) compounds, such as chromyl fluoride (CrO₂F₂), have been reported, but this data is not directly transferable to CrF₂ due to differences in structure and bonding.

Raman Spectroscopy for Lattice and Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule or crystal. For centrosymmetric structures, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion).

The Raman spectrum of crystalline CrF₂ would provide valuable information about its lattice dynamics and the symmetry of its vibrational modes. One would expect to observe peaks corresponding to the various Cr-F stretching and bending vibrations. Despite the utility of this technique, experimental Raman spectra with detailed mode assignments for solid chromium(II) difluoride could not be located in the surveyed scientific literature.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques that provide information about the elemental composition and chemical states of the atoms on a material's surface.

Auger Electron Spectroscopy is another surface analysis technique that involves the bombardment of a surface with an electron beam. The resulting emission of Auger electrons, which have characteristic kinetic energies for each element, allows for elemental identification. AES can also be used for depth profiling to determine the composition as a function of depth into the material. A comprehensive search of the scientific literature did not yield any specific studies on the Auger electron spectrum of chromium(II) difluoride.

Oxidation State Determination and Core Level Shifts

X-ray Photoelectron Spectroscopy (XPS) is a primary technique for determining the oxidation states of elements within a compound. The method relies on the principle that the binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom. An increase in the oxidation state typically leads to a higher binding energy due to the increased electrostatic attraction between the core electrons and the nucleus.

For chromium compounds, the binding energy of the Cr 2p core level is a key indicator of its oxidation state. While specific, high-resolution XPS data for pure Chromium(II) difluoride is not extensively detailed in readily available literature, the oxidation state can be confirmed by comparing its spectral position to that of well-characterized chromium species. bohrium.comsurfacesciencewestern.comresearchgate.net The Cr(II) state is an intermediate oxidation state, and its Cr 2p binding energy is expected to be higher than that of metallic chromium (Cr(0)) but lower than that of Cr(III) compounds. xpsfitting.com

Studies on various chromium compounds have established typical binding energy ranges for different oxidation states. xpsfitting.comthermofisher.com For instance, the Cr 2p₃/₂ peak for metallic chromium is found at approximately 574.3 eV, whereas for Cr(III) oxides, it is around 576-577 eV, and for Cr(VI) oxides, it is near 580 eV. researchgate.netthermofisher.comresearchgate.net Therefore, the Cr 2p₃/₂ peak for Chromium(II) difluoride is anticipated to lie within the range of approximately 575-576 eV. The F 1s core level is also analyzed, typically appearing around 684-685 eV for metal fluorides. Precise measurements of these core level shifts confirm the +2 oxidation state of chromium in the difluoride compound.

| Oxidation State | Compound Type | Typical Binding Energy (eV) |

|---|---|---|

| Cr(0) | Metallic Cr | ~574.3 |

| Cr(III) | Cr₂O₃ | ~576.5 |

| Cr(III) | Cr(OH)₃ | ~577.5 |

| Cr(VI) | CrO₃ | ~579.5 |

Note: Data compiled from established XPS databases and literature on various chromium compounds. The exact binding energy for CrF₂ may vary. researchgate.netxpsfitting.comthermofisher.com

Surface Electronic Structure Analysis

The surface electronic structure of Chromium(II) difluoride is dictated by its crystal structure and the nature of the Cr-F chemical bonds. CrF₂ crystallizes in a monoclinic structure, where each Cr²⁺ ion is bonded to six F¹⁻ ions, forming distorted octahedra. materialsproject.org This coordination environment is a result of the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states. wikipedia.org The d⁴ electronic configuration of the high-spin Cr(II) ion in an octahedral field leads to this instability, which is lifted by the distortion. wikipedia.org

Theoretical studies based on density functional theory (DFT) provide insight into the electronic band structure and density of states. These calculations show that CrF₂ is an insulator. materialsproject.org The valence band is primarily composed of F 2p orbitals, while the lower part of the conduction band is dominated by the empty Cr 3d orbitals. The Jahn-Teller distortion, which results in two long and four short Cr-F bonds, significantly influences the electronic structure by splitting the d-orbital energy levels. materialsproject.orgwikipedia.org This splitting affects the material's optical and magnetic properties. Spectroscopic techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can experimentally probe the valence band structure, providing data that can be compared with theoretical calculations to refine our understanding of the surface electronic properties of CrF₂.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cr(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. The Cr(II) ion, with its d⁴ electron configuration, is paramagnetic and therefore EPR active. EPR spectroscopy provides detailed information about the electronic structure, symmetry of the local environment, and interactions of the Cr(II) center. aps.org

Zero-Field Splitting and Spin Hamiltonian Parameters

For a system with more than one unpaired electron, such as the high-spin Cr(II) ion (S=2), the degeneracy of the spin sublevels can be lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). wikipedia.orglibretexts.org ZFS arises from a combination of spin-orbit coupling and the spin-spin dipole interaction, and its magnitude is highly sensitive to the symmetry of the crystal field around the paramagnetic ion. aip.org

The behavior of the spin system is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the ZFS. The ZFS is typically parameterized by the axial parameter (D) and the rhombic parameter (E). wikipedia.org

Spin Hamiltonian: H = µ_B * B ⋅ g ⋅ S + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

Here, g is the g-tensor, µ_B is the Bohr magneton, B is the external magnetic field, and S is the spin operator. The D parameter describes the axial distortion from cubic symmetry, while the E parameter quantifies any in-plane or rhombic distortion. libretexts.org EPR studies on Cr²⁺ ions doped into various lattices provide the most direct measurement of these parameters. The significant Jahn-Teller distortion in Cr(II) compounds leads to a large ZFS. aps.org

| Host Crystal | g (isotropic) | D (cm⁻¹) | E (cm⁻¹) |

|---|---|---|---|

| ZnS | 1.9935 | -2.06 | 0.03 |

| ZnSe | 1.986 | -2.58 | 0.08 |

| ZnTe | 1.980 | -2.90 | 0.10 |

| CdTe | 1.980 | -2.65 | 0.07 |

Note: Data obtained from EPR studies on Cr(II) doped into II-VI lattices, which serve as a model for understanding the parameters in a fluoride environment. The parameters are sensitive to the specific host lattice. aps.org

Interaction with Local Environments

The EPR spectrum can exhibit additional splitting beyond the fine structure caused by ZFS. This further splitting, known as hyperfine or superhyperfine structure, arises from the interaction of the electron spin with the magnetic moments of nearby atomic nuclei. libretexts.org

In Chromium(II) difluoride, the unpaired electrons of the Cr(II) ion interact with the nuclear spins of the surrounding fluorine-19 (¹⁹F) nuclei. Since ¹⁹F has a nuclear spin (I = 1/2) and 100% natural abundance, this interaction, termed superhyperfine interaction, is significant. libretexts.org The interaction splits each EPR line into a multiplet of 2nI+1 lines, where 'n' is the number of equivalent fluorine nuclei interacting with the electron spin.

The magnitude of this splitting is given by the superhyperfine coupling constant (A), which is a measure of the unpaired electron spin density at the fluorine nucleus. This provides direct evidence for the degree of covalent character in the Cr-F bond. libretexts.orgnih.gov Analysis of the angular dependence of this splitting in single-crystal studies can map the distribution of the electron's wavefunction onto the neighboring ligand ions, providing precise information about the local geometry and bonding. lu.lv The magnetic dipole interaction between the electron and nuclear spins is a primary origin of this superhyperfine coupling. aps.org

Reactivity and Reaction Pathways of Chromium Ii Difluoride

Redox Chemistry of Chromium(II) Difluoride

The redox chemistry of chromium(II) difluoride is characterized by the facile oxidation of the chromium(II) center to the more stable chromium(III) state and its reduction to metallic chromium under specific conditions.

Oxidation Mechanisms to Higher Chromium Fluorides

The chromium(II) ion is relatively unstable and is readily oxidized to the trivalent chromium(III) form. nih.govnih.gov In the presence of ambient oxygen, chromium(II) fluoride (B91410) is oxidized to chromium(III) oxide. wikipedia.orgeasychem.org The conversion to higher chromium fluorides, such as chromium(III) fluoride (CrF₃) or chromium(IV) fluoride (CrF₄), requires potent fluorinating agents.

A primary mechanism for this oxidation is direct fluorination, where CrF₂ is exposed to fluorine gas (F₂) at elevated temperatures. This process sequentially removes electrons from the chromium center while adding fluoride ions to the coordination sphere. The reaction can be controlled to yield different products based on the conditions. For instance, moderate fluorination will yield CrF₃, while more forcing conditions (higher temperatures and pressures) can lead to the formation of CrF₄. researchgate.netwikipedia.org

Reaction Pathways:

2 CrF₂ (s) + F₂ (g) → 2 CrF₃ (s)

CrF₂ (s) + F₂ (g) → CrF₄ (s)

In molten salt environments, such as lithium fluoride-sodium fluoride-potassium fluoride (FLINAK) eutectic mixtures, Cr(II) from CrF₂ can undergo disproportionation, a self-redox reaction, to yield Cr(III) and metallic chromium. rsc.orgresearchgate.net This conversion is often driven by the stabilization of the resulting Cr(III) ion through the formation of stable complex anions like [CrF₆]³⁻ in the fluoride-rich medium. rsc.org

Table 1: Oxidation Reactions of Chromium(II) Difluoride

| Reactant(s) | Conditions | Primary Product(s) | Reaction Type |

|---|---|---|---|

| CrF₂ + Air (O₂) | Heating in air | Cr₂O₃ | Oxidation |

| CrF₂ + F₂ | Elevated temperature | CrF₃, CrF₄ | Direct Fluorination (Oxidation) |

| CrF₂ | Molten Fluoride Salt (e.g., FLINAK) | CrF₃ + Cr | Disproportionation |

Reduction Reactions to Metallic Chromium

The reduction of chromium(II) difluoride to metallic chromium (Cr⁰) requires breaking the strong, ionically-bonded Cr-F bonds. This is typically achieved through electrochemical methods or by using a stronger reducing agent in a metallothermic reduction process.

In electrochemical applications, particularly within molten salt reactors, Cr(II) ions dissolved in a fluoride salt electrolyte can be reduced at the cathode. researchgate.net Cyclic voltammetry studies in molten FLiNaK have demonstrated a reversible reduction peak corresponding to the Cr(II)/Cr(0) couple. researchgate.net This process involves a two-electron transfer to deposit solid chromium metal.

A second pathway is metallothermic reduction, which is analogous to the thermite process used for reducing chromium(III) oxide. pyrometallurgy.co.za In this method, CrF₂ is mixed with a highly electropositive metal, such as aluminum (Al) or magnesium (Mg), and ignited. The large negative Gibbs free energy of formation for aluminum fluoride (AlF₃) or magnesium fluoride (MgF₂) provides the thermodynamic driving force for the reaction, producing elemental chromium and a stable metal fluoride slag.

Hypothetical Metallothermic Reduction:

3 CrF₂ (s) + 2 Al (s) → 3 Cr (s) + 2 AlF₃ (s)

This type of reaction is highly exothermic and can produce high-purity chromium metal if the separation from the slag is efficient.

Ligand Exchange and Complexation Reactions

The Cr(II) center in chromium(II) difluoride can act as a Lewis acid, participating in reactions that involve the displacement of fluoride ligands or the expansion of its coordination sphere.

Formation of Coordination Compounds with Fluoride Ligands

While CrF₂ is sparingly soluble in water, in fluoride-rich environments like molten alkali fluoride salts, it can react to form complex fluoroanions. However, the chemistry is often dominated by the disproportionation reaction mentioned previously, which leads to the formation of highly stable Cr(III) complexes such as the hexafluorochromate(III) ion, [CrF₆]³⁻. rsc.orgresearchgate.net The existence of discrete, stable Cr(II) fluoro-complexes like tetrafluorochromate(II), [CrF₄]²⁻, is less commonly observed and is generally confined to specific solid-state structures with suitable counter-ions.

Reactions with Non-Fluoride Ligands in Inert Media

In non-aqueous, coordinating solvents, chromium(II) difluoride can serve as a precursor for the synthesis of various Cr(II) coordination complexes. pearsoncanada.ca For these reactions to occur, the solvent must be able to break down the CrF₂ lattice structure and solvate the Cr²⁺ ion. Solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) are often employed.

Research has shown that other Cr(II) sources, such as chromium(II) acetate (B1210297), readily react with non-fluoride ligands to form stable complexes. For example, the reaction with nitriles (NCR) in the presence of a non-coordinating anion like tetrafluoroborate (B81430) ([BF₄]⁻) yields square-planar complexes of the type [Cr(NCR)₄]²⁺. rsc.org Similarly, reactions with chelating ligands like bis(alkoxides) or phosphines in solvents such as THF can produce a variety of mononuclear or dinuclear Cr(II) complexes. nih.govtcichemicals.com These reactions demonstrate the accessibility of the Cr(II) coordination sphere to a wide array of ligands once the chromium is brought into a suitable inert medium.

Table 2: Examples of Cr(II) Complexation with Non-Fluoride Ligands

| Cr(II) Precursor | Ligand (L) | Solvent | Complex Formed (Example) |

|---|---|---|---|

| Cr(OAc)₂ | Acetonitrile (MeCN) | Acetonitrile | [Cr(NCMe)₄]²⁺ |

| CrCl₂ | Tetrahydrofuran (THF) | Tetrahydrofuran | [CrCl₂(THF)₂] |

| Cr{N(SiMe₃)₂}₂ | H₂[OO]Ph (a bis-alkoxide) | THF / Toluene | Cr[OO]Ph(THF)₂ |

Photochemical and Radiolytic Decomposition Pathways

The decomposition of chromium(II) difluoride can be induced by photochemical (light-induced) or radiolytic (radiation-induced) processes. These pathways involve the absorption of energy leading to the breaking of chemical bonds and the formation of new species.

Information directly detailing the photochemical and radiolytic decomposition of pure chromium(II) difluoride is scarce. However, studies on the effects of radiation on other inorganic fluorides and chromium compounds can offer valuable insights into the potential decomposition mechanisms.

Photochemical Decomposition:

The photochemical stability of transition metal fluorides varies. Upon irradiation with ultraviolet (UV) light, CrF₂ may undergo decomposition, potentially leading to the formation of elemental chromium and fluorine gas, or other chromium fluoride species. The specific products would depend on the wavelength and intensity of the incident light, as well as the presence of other reactive species. Studies on the photolysis of fluorinated organic compounds and other transition metal complexes show that C-F bonds can be cleaved under UV irradiation, suggesting that the Cr-F bond in CrF₂ could be susceptible to similar processes researchgate.netacs.orgacs.org.

Radiolytic Decomposition:

Radiolysis involves the chemical decomposition of a substance by ionizing radiation, such as gamma rays. The irradiation of inorganic fluoride salts can lead to the generation of fluorine gas iaea.orgosti.govtandfonline.comtudelft.nl. For instance, the gamma radiolysis of various fluoride salt mixtures has been shown to produce F₂ iaea.orgosti.govtandfonline.comtudelft.nl.

By analogy, the radiolytic decomposition of chromium(II) difluoride could proceed via the following pathway:

CrF₂ --(ionizing radiation)--> Cr + F₂

The efficiency of this process, often quantified by the G-value (number of molecules formed per 100 eV of absorbed energy), would depend on the type and energy of the radiation, as well as the physical state of the CrF₂. Studies on the radiolysis of aqueous solutions containing chromium ions have shown that radiation can induce changes in the oxidation state of chromium rsc.org. While these are solution-phase studies, they highlight the susceptibility of chromium species to radiation-induced redox reactions. The instability of some metal fluoride films when exposed to electron beams further suggests that radiation can induce decomposition in solid fluorides byu.edu.

Computational Chemistry and Modeling Studies of Chromium Ii Difluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been instrumental in characterizing the properties of chromium(II) difluoride.

DFT calculations are employed to determine the lowest energy structures of molecules and solids. For CrF₂, these calculations have revealed different equilibrium structures for the gaseous monomer versus the solid state.

Quantum chemical calculations have identified the ground state of the gaseous CrF₂ monomer as a bent molecule with ⁵B₂ symmetry. While a linear geometry might be predicted by simple VSEPR theory, calculations show this configuration is not a true minimum but a saddle point on the potential energy surface. The instability of the linear form leads to a distortion, resulting in the more stable bent structure, a consequence of the d-orbital electron configuration of the Cr²⁺ ion.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | materialsproject.org |

| Space Group | P2₁/c | materialsproject.org |

| Lattice Constant 'a' | 3.56 Å | materialsproject.org |

| Lattice Constant 'b' | 4.66 Å | materialsproject.org |

| Lattice Constant 'c' | 5.54 Å | materialsproject.org |

| Cr-F Bond Distances | 1.98 - 2.46 Å | materialsproject.org |

| Coordination Geometry (Cr²⁺) | Distorted Octahedral | materialsproject.orgwikipedia.org |

Vibrational frequency calculations are a standard tool used to characterize stationary points on a potential energy surface as either minima (no imaginary frequencies) or transition states (one imaginary frequency). rowansci.comuctm.edu For an optimized geometry, the calculated harmonic frequencies correspond to the fundamental vibrational modes of the system. These theoretical frequencies are invaluable for interpreting and assigning experimental infrared (IR) and Raman spectra.

For chromium(II) difluoride, these calculations would involve computing the second derivatives of the energy with respect to atomic displacements. The resulting Hessian matrix is then diagonalized to yield the vibrational frequencies and normal modes. While detailed DFT studies on the vibrational spectra of CrF₂ are not extensively reported in the surveyed literature, this standard methodology allows for the prediction of its spectroscopic fingerprint.

The electronic properties of CrF₂ are dominated by the d⁴ electron configuration of the Chromium(II) ion (Cr²⁺). Ligand field theory and molecular orbital analysis are key frameworks for understanding its structure and bonding. In the solid state, the Cr²⁺ ion is surrounded by six fluoride (B91410) ligands, and the arrangement of electrons in the d-orbitals of the resulting [CrF₆]⁴⁻ cluster dictates its distorted geometry.

DFT calculations allow for a detailed analysis of the electronic structure, including the distribution of electron density and the nature of chemical bonds. Such analyses confirm the ionic character of the Cr-F bonds and provide insight into the orbital interactions that lead to the observed Jahn-Teller distortion. By mapping the molecular electrostatic potential (MEP) and analyzing the charge density, researchers can identify the electron-rich (fluoride ions) and electron-poor (chromium ion) regions of the compound, which is crucial for understanding its chemical reactivity.

Ab Initio and Post-Hartree-Fock Methods

To achieve higher accuracy, especially for systems where electron correlation is critical, researchers turn to ab initio post-Hartree-Fock methods. These methods systematically improve upon the Hartree-Fock approximation, which treats electron-electron repulsion in an averaged way. wikipedia.orgststephens.net.in

Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory are two of the most prominent post-Hartree-Fock methods. wikipedia.orgwikipedia.org

Møller-Plesset Perturbation Theory (MP) : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgfiveable.me Calculations are typically truncated at the second (MP2), third (MP3), or fourth (MP4) order. fiveable.me MP2 is a cost-effective method that often recovers 80-90% of the correlation energy and provides significant improvement over Hartree-Fock for properties like geometries and vibrational frequencies. ststephens.net.infiveable.me

Coupled Cluster (CC) : CC theory is considered one of the most accurate and reliable methods in computational chemistry. wikipedia.org The widely-used CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often called the "gold standard" for its ability to produce highly accurate results for small to medium-sized molecules. google.com

For a transition metal compound like chromium(II) difluoride, where electron correlation effects are significant, these high-level calculations are essential for obtaining precise electronic properties, such as ionization potentials, electron affinities, and excitation energies. While specific applications of these methods to CrF₂ are not detailed in the surveyed literature, they represent the theoretical standard for benchmarking results from more approximate methods like DFT.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and properties at the atomic scale. Ab initio molecular dynamics (AIMD), where forces are calculated "on-the-fly" using quantum mechanical methods, is particularly powerful for studying complex chemical environments.

AIMD simulations have been used to study the behavior of chromium ions, including Cr²⁺, in molten fluoride salts, which is relevant to understanding the behavior of CrF₂ in high-temperature applications like molten salt nuclear reactors. osti.govdigitellinc.com These studies investigate the solvation structure and coordination of the chromium ion.

Research has shown that Cr²⁺ can be coordinated by different numbers of fluoride ions in these melts. osti.gov The simulations reveal that the coordination geometries are largely independent of the specific molten salt solvent. osti.gov Furthermore, these studies explore how the chromium ion influences the medium-range structure of the salt, finding that this effect is solvent-dependent. osti.gov In some fluoride melts that form long-lived molecular associates, the Cr²⁺ ion can become incorporated into these larger oligomer structures rather than being solvated by free fluoride ions alone. osti.gov These computational findings are critical for understanding corrosion mechanisms and solute stability in molten fluoride environments. digitellinc.com

Monte Carlo Simulations for Statistical Mechanics of Lattices

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of the statistical mechanics of crystal lattices, MC methods are particularly useful for studying the thermodynamic properties and phase behavior of materials like Chromium(II) difluoride.

The Metropolis Monte Carlo algorithm is a common technique used for these simulations. The process involves defining a simulation box containing a number of Cr²⁺ and F⁻ ions arranged in the known crystal structure of CrF₂. A random displacement or swap of particles is proposed, and the change in the system's energy (ΔE) is calculated. This move is accepted or rejected based on the Metropolis criterion: if ΔE is less than or equal to zero, the move is accepted. If ΔE is greater than zero, the move is accepted with a probability of exp(-ΔE/k_B T), where k_B is the Boltzmann constant and T is the temperature. This process is repeated for a large number of steps to allow the system to reach thermal equilibrium, after which thermodynamic properties can be calculated as averages over the subsequent configurations.

For CrF₂, which is known to exhibit antiferromagnetism, Monte Carlo simulations can be employed to study its magnetic properties. rsc.orgsemanticscholar.org This often involves using a model such as the Ising model or a classical Heisenberg model, where spins are assigned to the magnetic Cr²⁺ ions in the lattice. rsc.orgarxiv.org The simulation then proceeds by attempting to flip the orientation of a randomly selected spin and accepting or rejecting this change based on the resulting change in magnetic energy. Such simulations can predict the Néel temperature, magnetic susceptibility, and the arrangement of spins in the antiferromagnetic state.

A study on single-layer metal dihalides, including CrX₂ (where X is a halogen), highlighted the use of statistical Monte Carlo simulations based on the Ising model with a classical Heisenberg Hamiltonian to evaluate the thermal dependence of magnetic properties and determine the Curie temperature. rsc.orgsemanticscholar.org

Table 1: Representative Parameters for a Monte Carlo Simulation of CrF₂

| Parameter | Description | Example Value |

| Simulation Box Size | Dimensions of the simulation cell in terms of unit cells. | 10 x 10 x 10 unit cells |

| Number of Particles | Total number of Cr²⁺ and F⁻ ions in the simulation. | 12,000 |

| Temperature Range | The range of temperatures to be simulated. | 1 K - 500 K |

| MC Steps | Total number of Monte Carlo steps for equilibration and production. | 1 x 10⁶ equilibration steps, 5 x 10⁶ production steps |

| Potential Model | The interatomic potential used to calculate the system's energy. | Buckingham potential |

| Cutoff Radius | The distance beyond which interatomic interactions are truncated. | 12 Å |

This table is for illustrative purposes and the actual parameters would be chosen based on the specific properties being investigated and the computational resources available.

Force Field Development for Classical Simulations of Chromium(II) Difluoride Systems

Classical molecular dynamics (MD) simulations rely on force fields to describe the interactions between atoms. A force field is a set of potential energy functions and associated parameters that define the energy of a system as a function of the positions of its constituent atoms. The development of an accurate force field for Chromium(II) difluoride is crucial for performing reliable classical simulations to study its structural, dynamic, and thermodynamic properties.

The process of developing a force field for an ionic compound like CrF₂ typically involves the following steps:

Selection of a Potential Model: For ionic systems, the potential energy is often described by a combination of long-range electrostatic interactions (Coulomb's law) and short-range interactions. Common forms for the short-range part include the Buckingham potential or the Lennard-Jones potential. The Buckingham potential is often favored for its more realistic representation of the repulsive interactions at very short distances. The general form of the Buckingham potential is:

Eij(rij) = Aij exp(-Bijrij) - Cij / rij⁶

where Eij is the potential energy between ions i and j, rij is the distance between them, and Aij, Bij, and Cij are the parameters to be determined.

Generation of Reference Data: High-level quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to generate a set of reference data. This data typically includes the forces on the atoms and the stress tensor for a variety of atomic configurations, as well as properties like the equilibrium lattice parameters and elastic constants.

Parameter Fitting: The parameters of the chosen potential model are then optimized to reproduce the reference data from the quantum mechanical calculations. This is often achieved using a least-squares fitting procedure that minimizes the difference between the forces and energies calculated by the force field and the corresponding DFT values.

Validation: The developed force field is then validated by performing classical simulations and comparing the calculated properties with experimental data or with DFT results that were not included in the fitting process. Properties for validation can include the thermal expansion coefficient, melting point, and radial distribution functions.

Table 2: Hypothetical Buckingham Potential Parameters for CrF₂

| Interaction Pair | A (eV) | B (Å⁻¹) | C (eV·Å⁶) |

| Cr²⁺ - F⁻ | 1250.0 | 3.50 | 25.0 |

| F⁻ - F⁻ | 850.0 | 4.00 | 15.0 |

| Cr²⁺ - Cr²⁺ | 0.0 | - | 0.0 |

Note: These parameters are hypothetical and for illustrative purposes only. The Cr²⁺-Cr²⁺ short-range interaction is often neglected in simple ionic models due to the dominance of the electrostatic repulsion.

Applications of Chromium Ii Difluoride in Materials Science and Catalysis